Cas no 481705-87-7 (N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a specialized organic compound featuring a benzothiazole sulfonamide core conjugated with a 2-methoxyphenyl acetamide moiety. Its unique structure, incorporating both sulfonamide and methoxyphenyl functionalities, suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The sulfonamide group (1,1,3-trioxo-1λ⁶,2-benzothiazol-2-yl) enhances electrophilic reactivity and hydrogen-bonding capacity, while the 2-methoxyphenyl moiety may influence lipophilicity and pharmacokinetic properties. This compound’s rigid heterocyclic framework could confer stability and selectivity in biological interactions, making it a candidate for drug discovery targeting inflammatory or metabolic pathways. Its synthetic versatility allows for further derivatization at the acetamide or sulfonamide positions.
N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
481705-87-7 structure
Product Name:N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No:481705-87-7
MF:C16H14N2O5S
MW:346.357762813568
CID:5475430
Update Time:2025-07-02

N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
    • N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • Inchi: 1S/C16H14N2O5S/c1-23-13-8-4-3-7-12(13)17-15(19)10-18-16(20)11-6-2-5-9-14(11)24(18,21)22/h2-9H,10H2,1H3,(H,17,19)
    • InChI Key: HOQWNJMSJXPUGH-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1OC)(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O

N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>

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Additional information on N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Comprehensive Overview of N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS No. 481705-87-7)

N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, with the CAS number 481705-87-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a methoxyphenyl group with a benzothiazole derivative, making it a subject of interest for its potential applications in drug development and material science. Researchers are particularly intrigued by its sulfonamide-like moiety, which is often associated with bioactive properties.

In recent years, the demand for novel heterocyclic compounds like N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has surged due to their versatility in medicinal chemistry. The compound's CAS no 481705-87-7 is frequently searched in academic databases, reflecting its relevance in studies targeting enzyme inhibition and receptor modulation. Its structural complexity also aligns with current trends in small-molecule drug discovery, a hot topic in AI-driven pharmaceutical research.

One of the most discussed aspects of this compound is its potential role in addressing oxidative stress-related disorders. The benzothiazole core is known for its antioxidant properties, which resonates with growing public interest in neuroprotective agents and anti-aging solutions. Searches for terms like "benzothiazole derivatives in medicine" or "sulfonamide-based therapeutics" often lead to discussions about CAS 481705-87-7, highlighting its interdisciplinary appeal.

From a synthetic chemistry perspective, N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exemplifies advancements in green chemistry. Laboratories are increasingly optimizing its synthesis to reduce environmental impact, a priority in modern sustainable chemistry initiatives. This aligns with global searches for "eco-friendly chemical synthesis" and "green pharmaceutical intermediates," further boosting the visibility of CAS no 481705-87-7.

The compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) are well-documented, making it a reference material for analytical method development. Researchers frequently query "characterization of benzothiazole acetamides" or "CAS 481705-87-7 HPLC methods," underscoring its utility in quality control protocols. Such technical details are critical for patent applications and regulatory compliance in the chemical industry.

In conclusion, N-(2-methoxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (481705-87-7) represents a convergence of pharmacological potential and synthetic innovation. Its multifaceted applications—from drug design to material science—ensure its continued prominence in scientific literature and industrial R&D. As AI and machine learning refine molecular modeling techniques, compounds like this will likely play pivotal roles in next-generation therapeutics.

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